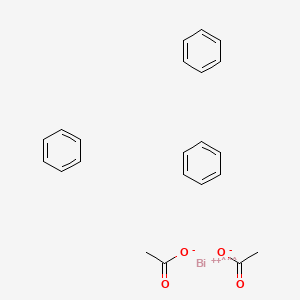

Triphenylbismuth Diacetate

Beschreibung

BenchChem offers high-quality Triphenylbismuth Diacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triphenylbismuth Diacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

InChI |

InChI=1S/3C6H6.2C2H4O2.Bi/c3*1-2-4-6-5-3-1;2*1-2(3)4;/h3*1-6H;2*1H3,(H,3,4);/q;;;;;+2/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRUFEZECMKBAB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].C1=CC=CC=C1.C1=CC=CC=C1.C1=CC=CC=C1.[Bi+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Triphenylbismuth Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of triphenylbismuth (B1683265) diacetate from its precursor, triphenylbismuth. This document provides a comprehensive overview of the prevalent synthetic methodologies, detailed experimental protocols, and key characterization data to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Triphenylbismuth diacetate serves as a versatile reagent and catalyst in various chemical transformations.

Overview of Synthetic Strategies

The synthesis of triphenylbismuth diacetate from triphenylbismuth involves the oxidation of the bismuth(III) center to a bismuth(V) center, with the concomitant addition of two acetate (B1210297) ligands. Two primary methods have been established for this transformation, utilizing common and effective oxidizing agents: sodium perborate (B1237305) and hydrogen peroxide. Both methods are conducted in acetic acid, which also serves as the source of the acetate ligands.

These methods offer reliable pathways to the desired product under relatively mild conditions. The choice between them may depend on the availability of reagents, desired reaction scale, and specific laboratory safety protocols.

Physicochemical Properties and Characterization Data

Triphenylbismuth diacetate is typically a white to yellow crystalline solid. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of Triphenylbismuth Diacetate

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₁BiO₄ | [1][2] |

| Molecular Weight | 558.39 g/mol | [1][2] |

| Appearance | White to yellow powder or crystals | [1] |

| Melting Point | ~170 °C (decomposes) | [1][2] |

| Purity | ≥ 98% (typical) | [1] |

| CAS Number | 7239-60-3 | [1] |

Characterization of the synthesized triphenylbismuth diacetate is crucial to confirm its identity and purity. Table 2 summarizes typical characterization data.

Table 2: Characterization Data for Triphenylbismuth Diacetate

| Technique | Expected Observations |

| ¹H NMR | Multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the phenyl protons and a singlet in the aliphatic region (δ ~1.9 ppm) for the acetate methyl protons. |

| ¹³C NMR | Resonances in the aromatic region for the phenyl carbons, a signal for the carboxyl carbon of the acetate group, and a signal for the methyl carbon of the acetate group. |

| Infrared (IR) Spectroscopy | Characteristic strong absorption bands for the carboxylate group (C=O) asymmetric and symmetric stretching frequencies. |

| Elemental Analysis | Calculated: C, 47.32%; H, 3.79%. Found: Values should be within ±0.4% of the calculated values. |

Experimental Protocols

This section provides detailed experimental procedures for the two primary methods of synthesizing triphenylbismuth diacetate from triphenylbismuth.

Method 1: Oxidation with Sodium Perborate in Acetic Acid

This method is a convenient and widely cited route for the preparation of triarylbismuth diacetates, often proceeding under mild conditions with good yields.[3]

3.1.1. Reaction Scheme

References

preparation of triphenylbismuth diacetate using hydrogen peroxide

An In-depth Technical Guide to the Synthesis of Triphenylbismuth (B1683265) Diacetate via Hydrogen Peroxide Oxidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preparation of triphenylbismuth diacetate, a versatile organobismuth compound, through the oxidation of triphenylbismuth using hydrogen peroxide. This method presents a viable alternative to other oxidative procedures.

Introduction

Triphenylbismuth diacetate, with the chemical formula C₂₂H₂₁BiO₄, is a pentavalent organobismuth compound.[1][2][3] It serves as a valuable reagent and catalyst in various organic transformations, including arylation reactions.[1] Its applications extend to materials science and pharmaceutical development, where it is explored for its potential therapeutic effects.[2] The synthesis method detailed herein involves the oxidation of trivalent triphenylbismuth to its pentavalent diacetate form.

Physicochemical Properties

A summary of the key physicochemical properties of triphenylbismuth and triphenylbismuth diacetate is presented in Table 1.

Table 1: Physicochemical Data of Key Compounds

| Property | Triphenylbismuth | Triphenylbismuth Diacetate |

| Synonyms | Bismuth triphenyl, Phenylbismuth | Bis(acetato-O)triphenylbismuth, Diacetoxytriphenylbismuth |

| CAS Number | 603-33-8 | 7239-60-3 |

| Molecular Formula | C₁₈H₁₅Bi | C₂₂H₂₁BiO₄ |

| Molecular Weight | 440.29 g/mol | 558.39 g/mol [1][3] |

| Appearance | White crystalline solid | White to yellow powder or crystals[1][2][3] |

| Melting Point | 78-80 °C | ~170 °C (decomposes)[2] |

| Purity | Typically >98% | Typically >98%[1][2][3] |

Reaction Scheme and Mechanism

The synthesis of triphenylbismuth diacetate proceeds via the oxidation of triphenylbismuth in the presence of acetic acid, with hydrogen peroxide acting as the oxidizing agent. The overall reaction is depicted below:

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Triphenylbismuth Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triphenylbismuth (B1683265) Diacetate

Triphenylbismuth diacetate, with the chemical formula (C₆H₅)₃Bi(OOCCH₃)₂, is a pentavalent organobismuth compound. Such compounds are of significant interest in organic synthesis and medicinal chemistry due to their unique reactivity and potential as catalysts or therapeutic agents. NMR spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of these molecules.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shift regions for the protons and carbons in triphenylbismuth diacetate. These predictions are based on the known spectral data of triphenylbismuth and acetate (B1210297) moieties. The phenyl group protons are expected to appear in the aromatic region, likely as complex multiplets due to ortho, meta, and para coupling. The acetate protons should present as a sharp singlet in the aliphatic region. Similarly, the carbons of the phenyl groups will resonate in the aromatic region of the ¹³C NMR spectrum, while the acetate carbons (carbonyl and methyl) will have distinct chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for Triphenylbismuth Diacetate

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Phenyl (ortho, meta, para) | 7.0 - 8.5 | Multiplet (m) | The exact shifts and multiplicities will depend on the solvent and the electronic effects of the bismuth diacetate group. |

| Acetate (CH₃) | 1.8 - 2.2 | Singlet (s) | A single peak is expected due to the equivalence of the six methyl protons. |

Table 2: Predicted ¹³C NMR Chemical Shifts for Triphenylbismuth Diacetate

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Phenyl (ipso) | 140 - 155 | The carbon directly attached to bismuth will be significantly deshielded. |

| Phenyl (ortho, meta, para) | 125 - 140 | Multiple signals are expected for the different carbon environments in the phenyl rings. |

| Acetate (C=O) | 170 - 180 | The carbonyl carbon of the acetate group will appear in the downfield region. |

| Acetate (CH₃) | 20 - 25 | The methyl carbon of the acetate group will be in the aliphatic region. |

Experimental Protocol for NMR Analysis

The following is a generalized protocol for obtaining high-quality ¹H and ¹³C NMR spectra of triphenylbismuth diacetate.

3.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for organometallic compounds. Other potential solvents include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated benzene (B151609) (C₆D₆).

-

Concentration: Dissolve approximately 5-10 mg of triphenylbismuth diacetate in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the commercial deuterated solvent, a small amount can be added.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the multiplets in the aromatic region.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2-5 seconds.

-

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualizations

The following diagrams illustrate the molecular structure of triphenylbismuth diacetate and a typical workflow for its NMR analysis.

Caption: Molecular Structure of Triphenylbismuth Diacetate.

Caption: Experimental Workflow for NMR Analysis.

Crystal Structure Analysis of Triphenylbismuth Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the crystal structure analysis of triphenylbismuth (B1683265) diacetate and its analogues. While a definitive crystal structure for triphenylbismuth diacetate is not publicly available, this document elucidates the expected structural characteristics and methodologies for its determination based on closely related compounds. This guide details the synthesis, crystallographic analysis, and key structural features of pentavalent organobismuth compounds, offering valuable insights for researchers in organometallic chemistry, materials science, and drug development.

Introduction

Triphenylbismuth diacetate, Ph₃Bi(O₂CCH₃)₂, is a pentavalent organobismuth compound with significant applications in organic synthesis and catalysis.[1] Understanding its three-dimensional atomic arrangement is crucial for elucidating reaction mechanisms, exploring structure-activity relationships, and designing novel therapeutic agents. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise molecular structure of such compounds.[2]

This guide outlines the general procedures for the synthesis and crystal structure determination of triphenylbismuth dicarboxylates, presents representative crystallographic data from analogous structures, and provides a standardized workflow for such analyses.

Molecular Structure of Triphenylbismuth Dicarboxylates

The molecular geometry of triphenylbismuth dicarboxylates is consistently observed to be a distorted trigonal bipyramidal structure.[3][4] In this configuration, the three phenyl groups occupy the equatorial positions, while the two carboxylate ligands are situated in the axial positions.[1] The distortion from an ideal trigonal bipyramidal geometry is attributed to the steric hindrance and electronic effects of the ligands.

Quantitative Crystallographic Data for Analogous Compounds

As the specific crystallographic data for triphenylbismuth diacetate is not available in the surveyed literature, data from a closely related and structurally characterized compound, triphenylbismuth bis(salicylate) , is presented below for illustrative purposes.[3][5][6]

Crystal Data and Structure Refinement

The following table summarizes the crystal data and structure refinement parameters for triphenylbismuth bis(salicylate).[3][5]

| Parameter | Value |

| Empirical Formula | C₃₂H₂₅BiO₆ |

| Formula Weight | 718.52 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.2937(3) |

| b (Å) | 14.6516(3) |

| c (Å) | 17.8253(4) |

| α (°) | 78.2958(7) |

| β (°) | 76.232(6) |

| γ (°) | 85.351(6) |

| Volume (ų) | 2803.59(11) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.693 |

| Temperature (K) | 293(2) |

| Final R indices [I>2σ(I)] | R1 = 0.0602 |

Selected Bond Lengths and Angles

The table below presents key bond lengths and angles for triphenylbismuth bis(salicylate), highlighting the coordination environment of the bismuth atom.[6]

| Bond | Length (Å) | Angle | Degree (°) |

| Bi-O(1) | 2.30(6) | O(1)-Bi-O(4) | 172.5(2) |

| Bi-O(4) | 2.313(6) | O(1)-Bi-C(15) | 93.4(3) |

| Bi-C(15) | 2.215(9) | O(1)-Bi-C(21) | 87.8(3) |

| Bi-C(21) | 2.238(8) | O(1)-Bi-C(27) | 87.5(3) |

| Bi-C(27) | 2.200(9) | O(4)-Bi-C(15) | 91.9(3) |

| O(4)-Bi-C(21) | 86.0(3) | ||

| O(4)-Bi-C(27) | 91.1(3) | ||

| C(15)-Bi-C(21) | 104.1(4) | ||

| C(15)-Bi-C(27) | 144.4(4) | ||

| C(21)-Bi-C(27) | 111.5(4) |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of triphenylbismuth dicarboxylates.

Synthesis of Triphenylbismuth Dicarboxylates

A common method for the synthesis of triphenylbismuth(V) dicarboxylates involves the oxidation of triphenylbismuth in the presence of the corresponding carboxylic acid.[1][4]

Materials:

-

Triphenylbismuth (Ph₃Bi)

-

Carboxylic acid (e.g., acetic acid)

-

Hydrogen peroxide (30% solution)

-

2-Propanol (or other suitable solvent)

Procedure:

-

Dissolve triphenylbismuth in a suitable solvent such as 2-propanol.

-

Add an excess of the carboxylic acid to the solution.

-

Slowly add hydrogen peroxide to the mixture while stirring.

-

Continue stirring at room temperature until the reaction is complete, often indicated by the formation of a precipitate.

-

The product can be isolated by filtration, washed with a suitable solvent, and dried.

-

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of the solvent from the filtrate or by recrystallization from an appropriate solvent system.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.[2]

Instrumentation:

-

Single-crystal X-ray diffractometer (e.g., Bruker D8 QUEST)

-

X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)

-

Detector (e.g., CMOS or CCD detector)

-

Cryosystem for low-temperature data collection (e.g., 100 K)

Procedure:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[7]

-

Data Collection: The crystal is placed in the X-ray beam and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal and recording the diffraction pattern at various orientations.[2]

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined using full-matrix least-squares on F². Software packages such as SHELX or Olex2 are commonly used for this purpose.[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of triphenylbismuth dicarboxylates.

Caption: Experimental workflow for crystal structure analysis.

Conclusion

This technical guide has provided a detailed overview of the methodologies involved in the crystal structure analysis of triphenylbismuth diacetate and its analogues. While the specific crystal structure of triphenylbismuth diacetate remains to be determined, the data from closely related compounds provide a clear indication of its expected molecular geometry and bonding characteristics. The experimental protocols and workflow presented herein offer a robust framework for researchers engaged in the synthesis and characterization of novel organobismuth compounds, which are of significant interest in various fields of chemistry and medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Structural Study of Triphenylbismuth Bis (Salicylate) [scirp.org]

- 4. butlerov.com [butlerov.com]

- 5. Synthesis and Structural Study of Triphenylbismuth Bis (Salicylate) [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. creative-biostructure.com [creative-biostructure.com]

Solubility Profile of Triphenylbismuth Diacetate: A Technical Guide for Researchers

For Immediate Release

Introduction to Triphenylbismuth (B1683265) Diacetate

Triphenylbismuth diacetate, with the chemical formula (C₆H₅)₃Bi(OOCCH₃)₂, is a pentavalent organobismuth compound. It serves as a versatile reagent and catalyst in various organic transformations, including arylation reactions.[1] Its utility in synthetic chemistry underscores the importance of understanding its physical properties, particularly its solubility, which is a critical parameter for reaction optimization, purification, and formulation development.

Factors Influencing Solubility

The solubility of triphenylbismuth diacetate is governed by several factors, including the nature of the solvent, temperature, and the presence of impurities. Generally, organometallic compounds of this nature exhibit better solubility in organic solvents compared to water. The large, nonpolar phenyl groups contribute to its affinity for nonpolar or moderately polar organic solvents.

A qualitative assessment suggests that triphenylbismuth diacetate would likely be soluble in chlorinated solvents, aromatic hydrocarbons, and some polar aprotic solvents, a characteristic shared by the related compound, triphenylbismuth dichloride, which is soluble in tetrahydrofuran, chloroform, and dichloromethane.[2] However, empirical determination is necessary for precise solubility data.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for triphenylbismuth diacetate in common organic solvents. This highlights a significant knowledge gap and an opportunity for further research in this area. To facilitate this, the following table is provided to be populated by researchers as data becomes available.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Tetrahydrofuran (THF) | |||

| Dichloromethane (DCM) | |||

| Chloroform | |||

| Toluene | |||

| Ethyl Acetate | |||

| User-defined |

Experimental Protocols for Solubility Determination

Researchers can employ several well-established methods to quantitatively determine the solubility of triphenylbismuth diacetate. Two common and reliable methods are the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method

This method involves preparing a saturated solution of the compound, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent.

Methodology:

-

Sample Preparation: Add an excess amount of triphenylbismuth diacetate to a known volume of the desired organic solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Allow the undissolved solid to settle. Carefully separate the supernatant (the saturated solution) from the solid residue by filtration or centrifugation.

-

Solvent Evaporation: Accurately measure a known volume of the saturated supernatant into a pre-weighed, dry container.

-

Drying and Weighing: Carefully evaporate the solvent under reduced pressure or in a fume hood. Dry the remaining solid residue to a constant weight in a vacuum oven at a suitable temperature below the compound's decomposition point.

-

Calculation: The solubility is calculated from the mass of the dried solute and the initial volume of the solvent used.

UV-Vis Spectroscopic Method

This method is suitable if triphenylbismuth diacetate exhibits a characteristic absorbance in the UV-Vis spectrum in the chosen solvent. It requires the initial generation of a calibration curve.

Methodology:

-

Spectrum Acquisition: Dissolve a small, known amount of triphenylbismuth diacetate in the solvent of interest and record its UV-Vis absorption spectrum to identify the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of triphenylbismuth diacetate of known concentrations in the same solvent. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

Saturated Solution Preparation: Prepare a saturated solution of triphenylbismuth diacetate in the same manner as for the gravimetric method (steps 1 and 2).

-

Sample Preparation and Measurement: After phase separation, dilute an accurately measured aliquot of the saturated supernatant with a known volume of the fresh solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualized Workflows and Relationships

To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing solubility.

Caption: Experimental workflow for determining the solubility of triphenylbismuth diacetate.

Caption: Factors influencing the solubility of triphenylbismuth diacetate.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Triphenylbismuth Diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of triphenylbismuth (B1683265) diacetate. The information is curated for professionals in research and development who utilize organobismuth compounds in catalysis, materials science, and pharmaceutical development.

Core Data Presentation

While detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for triphenylbismuth diacetate are not extensively available in peer-reviewed literature, the compound is known to have a defined decomposition temperature. The table below summarizes the available quantitative data.

| Parameter | Value | Source |

| Melting Point | ~170 °C (with decomposition) | Literature data cited by chemical suppliers[1] |

| Molecular Formula | C₂₂H₂₁BiO₄ | [1] |

| Molecular Weight | 558.39 g/mol | [1] |

Understanding Thermal Decomposition

Triphenylbismuth diacetate, a pentavalent organobismuth compound, exhibits moderate thermal stability. Its decomposition is expected to be an energetic process occurring at or near its melting point. The decomposition pathway likely involves the initial cleavage of the weaker bismuth-phenyl or bismuth-acetate bonds.

Based on studies of related organobismuth compounds, the thermal decomposition of the triphenylbismuth core structure is initiated by the detachment of the phenyl groups at elevated temperatures. This is followed by further breakdown of the molecule. For triphenylbismuth diacetate, it is hypothesized that the decomposition process involves the loss of the acetate (B1210297) ligands and the phenyl groups, ultimately leading to the formation of inorganic bismuth species.

A proposed logical flow for the thermal decomposition process is outlined in the diagram below.

Caption: Proposed thermal decomposition pathway for triphenylbismuth diacetate.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of triphenylbismuth diacetate are not explicitly published. However, standard methodologies for synthesizing and analyzing similar organometallic compounds can be applied.

Synthesis of Triphenylbismuth Diacetate

A representative method for the synthesis of triphenylbismuth dicarboxylates involves the oxidation of triphenylbismuth in the presence of the corresponding carboxylic acid. This can be adapted for the synthesis of triphenylbismuth diacetate.

Materials:

-

Triphenylbismuth

-

Glacial acetic acid

-

Hydrogen peroxide (30% solution)

-

Diethyl ether

Procedure:

-

Dissolve triphenylbismuth in diethyl ether in a reaction flask.

-

Add a stoichiometric excess of glacial acetic acid to the solution.

-

Slowly add hydrogen peroxide solution to the stirred mixture.

-

Continue stirring at room temperature for several hours.

-

The product, triphenylbismuth diacetate, will precipitate from the solution.

-

Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

Thermal Analysis Methodology

The thermal stability and decomposition of triphenylbismuth diacetate can be determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA):

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the crystalline solid (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

Atmosphere: The analysis is typically performed under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The TGA curve plots the percentage of mass loss as a function of temperature. The onset temperature of decomposition is determined from this curve.

Differential Scanning Calorimetry (DSC):

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is conducted under an inert atmosphere (e.g., nitrogen) with a constant purge rate.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting and decomposition events.

-

Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are identified as peaks.

The workflow for the synthesis and thermal characterization is illustrated in the following diagram.

Caption: Experimental workflow for synthesis and thermal analysis.

References

triphenylbismuth diacetate CAS number and physical properties

An In-depth Technical Guide to Triphenylbismuth (B1683265) Diacetate

This technical guide provides a comprehensive overview of triphenylbismuth diacetate, including its chemical and physical properties, experimental protocols for its synthesis and application, and its roles in various research and development fields. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

Triphenylbismuth diacetate is an organometallic compound valued for its role in organic synthesis and catalysis.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Citations |

| CAS Number | 7239-60-3 | [1][2][3][4] |

| Molecular Formula | C₂₂H₂₁BiO₄ | [1][2][3][4] |

| Molecular Weight | 558.39 g/mol | [1][3][4] |

| Appearance | White to yellow or pale yellow powder/crystal.[1][2][3][4] | |

| Melting Point | ~170 °C (with decomposition) | [1][2][5] |

| Purity | ≥98% | [1][3][4] |

| Synonyms | Bis(acetato-O)triphenylbismuth, Diacetoxytriphenylbismuth | [1][4][6] |

| Solubility | No data available for water solubility.[2][5] | |

| Storage | Store at room temperature, sensitive to air.[1][3] |

Experimental Protocols

While detailed, step-by-step laboratory procedures are proprietary and vary by manufacturer, the following sections outline the general methodologies for the synthesis and catalytic application of triphenylbismuth diacetate based on available chemical literature.

Synthesis of Triarylbismuth Diacetates

A convenient method for the synthesis of triarylbismuth diacetates involves the oxidation of triarylbismuthines. One reported method utilizes sodium perborate (B1237305) in acetic acid under mild conditions to achieve good yields.[7]

General Reaction Scheme: Ar₃Bi + Oxidizing Agent (in Acetic Acid) → Ar₃Bi(OAc)₂

The workflow for this synthesis is illustrated in the diagram below.

Caption: General workflow for the synthesis of Triphenylbismuth Diacetate.

Catalytic Application: N-Phenylation of Azoles

Triphenylbismuth diacetate serves as an effective reagent for the arylation of various compounds.[1] For instance, it is used for the N-phenylation of azole derivatives. This reaction is typically catalyzed by a copper salt, such as cupric acetate, and results in moderate to good yields of the N-phenylated products.[7]

General Reaction Scheme: Azole-H + Ph₃Bi(OAc)₂ --(Cu(OAc)₂)--> Azole-Ph

The experimental workflow for this catalytic application is depicted below.

Caption: Workflow for N-phenylation using Triphenylbismuth Diacetate.

Applications in Research and Development

Triphenylbismuth diacetate is a versatile compound with applications spanning several scientific disciplines due to its unique reactivity.[1]

-

Organic Synthesis: It is a key reagent for creating carbon-carbon and carbon-heteroatom bonds.[1]

-

Catalysis: It functions as an effective catalyst, enhancing reaction rates and yields in various organic syntheses.[1]

-

Pharmaceutical Development: The compound is utilized in the development of new drugs. Bismuth compounds, in general, are studied for their potential in cancer research and as antimicrobial agents for developing new treatments for infections.[1][8][9][10]

-

Materials Science: It is used in formulating advanced materials like polymers and coatings that require specific thermal or electrical properties.[1]

The logical relationship between the properties of triphenylbismuth diacetate and its applications is outlined in the following diagram.

Caption: Relationship between properties and applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. americanelements.com [americanelements.com]

- 3. labproinc.com [labproinc.com]

- 4. Triphenylbismuth Diacetate | CymitQuimica [cymitquimica.com]

- 5. Triphenylbismuth DiacetateCAS #: 7239-60-3 [eforu-chemical.com]

- 6. Bis(acetato-O)triphenylbismuth(V) | Diacetoxytriphenylbismuth | (CH3CO2)2Bi(C6H5)3 – Ereztech [ereztech.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome | MDPI [mdpi.com]

Pioneering Applications of Triphenylbismuth Diacetate in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal applications of triphenylbismuth (B1683265) diacetate in organic synthesis, focusing on its early uses as a versatile reagent for phenylation and oxidative cleavage reactions. This document provides a comprehensive overview of the key transformations, detailed experimental protocols, and mechanistic insights to support researchers in leveraging this powerful organobismuth reagent.

Core Applications and Early Discoveries

Triphenylbismuth diacetate, a pentavalent organobismuth compound, emerged as a significant reagent in organic synthesis in the latter half of the 20th century. Its utility stems from the ability of the bismuth(V) center to act as a potent oxidant and a source of phenyl groups for transfer to various nucleophiles. Two early and impactful applications are the copper-catalyzed phenylation of alcohols and amines, and the selective cleavage of glycols.

Copper-Catalyzed Phenylation of Alcohols and Amines

In 1985, Dodonov, Gushchin, and Brilkina reported a groundbreaking method for the phenylation of primary and secondary alcohols, as well as primary and secondary amines, using triphenylbismuth diacetate in the presence of catalytic amounts of copper salts.[1] This reaction provided a novel and efficient route to alkyl phenyl ethers and N-alkylanilines under mild conditions, typically at room temperature, with yields ranging from 60-90%.[1]

Table 1: Copper-Catalyzed Phenylation of Alcohols and Amines with Triphenylbismuth Diacetate

| Entry | Substrate | Product | Catalyst | Solvent | Yield (%) |

| 1 | Methanol | Anisole | Cu(OAc)₂ | None | 85 |

| 2 | Ethanol | Phenetole | Cu(OAc)₂ | None | 82 |

| 3 | 1-Butanol | 1-Phenoxybutane | Cu(OAc)₂ | None | 80 |

| 4 | 2-Propanol | 2-Phenoxypropane | Cu(OAc)₂ | None | 75 |

| 5 | Aniline | Diphenylamine | Cu(OAc)₂ | None | 90 |

| 6 | Piperidine | N-Phenylpiperidine | Cu(OAc)₂ | None | 88 |

Data sourced from Dodonov et al., 1986.[1]

Selective Oxidative Cleavage of Glycols

In 1981, David and Thieffry described a novel application of triphenylbismuth diacetate for the specific and selective oxidative cleavage of the carbon-carbon bond in vicinal diols (glycols).[2] This reaction provides a valuable alternative to traditional glycol cleavage reagents like lead tetraacetate or periodic acid, often proceeding under mild conditions to furnish the corresponding aldehydes or ketones.

Table 2: Oxidative Cleavage of Glycols with Triphenylbismuth Diacetate

| Entry | Glycol Substrate | Product(s) | Yield (%) |

| 1 | 1,2-Propanediol | Acetaldehyde + Formaldehyde | High |

| 2 | cis-1,2-Cyclohexanediol | Adipaldehyde | High |

| 3 | trans-1,2-Cyclohexanediol | Adipaldehyde | Moderate |

Yields are described as "high" or "moderate" in the original literature; specific quantitative data from the initial report is limited.

Experimental Protocols

Synthesis of Triphenylbismuth Diacetate

A common and effective method for the preparation of triphenylbismuth diacetate is the oxidation of triphenylbismuth.

Materials:

-

Triphenylbismuth (BiPh₃)

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% solution)

Procedure:

-

Suspend triphenylbismuth in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add a 30% solution of hydrogen peroxide dropwise to the stirred suspension.

-

After the addition is complete, continue stirring at room temperature until the reaction is complete (the disappearance of the starting material can be monitored by TLC).

-

The product, triphenylbismuth diacetate, will precipitate from the reaction mixture.

-

Collect the white crystalline solid by filtration, wash with cold water, and then with a small amount of cold ether.

-

Dry the product under vacuum to yield pure triphenylbismuth diacetate.

General Procedure for Copper-Catalyzed O-Phenylation of Alcohols

Materials:

-

Triphenylbismuth diacetate

-

Alcohol substrate

-

Copper(II) acetate (B1210297) (catalyst)

Procedure:

-

In a reaction vessel, combine the alcohol substrate, triphenylbismuth diacetate (1.0 equivalent), and a catalytic amount of copper(II) acetate (e.g., 1-5 mol%).

-

Stir the mixture at room temperature. The reaction is typically carried out without a solvent.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, the product can be isolated by distillation or column chromatography.

General Procedure for the Oxidative Cleavage of Glycols

Materials:

-

Glycol substrate

-

Triphenylbismuth diacetate

-

Appropriate solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the glycol substrate in a suitable solvent in a reaction flask.

-

Add triphenylbismuth diacetate (1.0 equivalent) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture can be worked up by washing with an aqueous solution to remove bismuth salts, followed by extraction and purification of the carbonyl products.

Mechanistic Insights and Visualizations

Mechanism of Copper-Catalyzed O-Phenylation

The copper-catalyzed phenylation is believed to proceed through a catalytic cycle involving a Cu(I)/Cu(III) or a Cu(II)/Cu(IV) redox couple. The proposed mechanism involves the formation of a copper alkoxide, followed by oxidative addition of triphenylbismuth diacetate to the copper center. Reductive elimination from the resulting organocopper intermediate then affords the phenyl ether product and regenerates the active copper catalyst.

Caption: Proposed catalytic cycle for copper-catalyzed O-phenylation.

Mechanism of Glycol Cleavage

The oxidative cleavage of glycols by triphenylbismuth diacetate is thought to proceed through a cyclic bismuth(V) intermediate. The glycol displaces the acetate ligands on the triphenylbismuth diacetate to form a five-membered ring. This intermediate then undergoes a concerted fragmentation, leading to the cleavage of the C-C bond and the formation of two carbonyl compounds, along with triphenylbismuth.

Caption: Proposed mechanism for glycol cleavage by triphenylbismuth diacetate.

This technical guide provides a foundational understanding of the early and significant applications of triphenylbismuth diacetate in organic synthesis. The detailed protocols and mechanistic diagrams serve as a valuable resource for researchers seeking to utilize this versatile reagent in their synthetic endeavors.

References

The Chemistry of Triphenylbismuth Diacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triphenylbismuth (B1683265) diacetate, an organobismuth(V) compound, has emerged as a versatile and powerful reagent in modern organic synthesis. Its utility spans a range of applications, from a catalyst in various transformations to a key reagent in pharmaceutical development and material science.[1] This technical guide provides an in-depth review of the chemistry of triphenylbismuth diacetate, focusing on its synthesis, core reactivity, and detailed experimental protocols for its application in key chemical transformations.

Core Properties and Synthesis

Triphenylbismuth diacetate is a stable, crystalline solid, typically appearing as white to yellow crystals.[1] It is valued for its ability to act as an efficient phenyl-transfer agent under mild conditions.

Table 1: Physicochemical Properties of Triphenylbismuth Diacetate [2]

| Property | Value |

| Molecular Formula | C₂₂H₂₁BiO₄ |

| Molecular Weight | 558.38 g/mol |

| Appearance | White to yellow powder or crystals |

| Melting Point | ~170 °C (decomposes) |

| CAS Number | 7239-60-3 |

The synthesis of triphenylbismuth diacetate typically proceeds through a two-step process: the preparation of the precursor, triphenylbismuth(III), followed by its oxidation to the pentavalent diacetate.

Experimental Protocol: Synthesis of Triphenylbismuth

The synthesis of triphenylbismuth is commonly achieved via a Grignard reaction between phenylmagnesium bromide and bismuth trichloride.[3]

Workflow for the Synthesis of Triphenylbismuth

References

Methodological & Application

Application Notes and Protocols for the O-Arylation of Phenols with Triphenylbismuth Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of diaryl ethers is a cornerstone transformation in organic synthesis, yielding structural motifs prevalent in pharmaceuticals, agrochemicals, and materials science. The copper-catalyzed O-arylation of phenols using organobismuth reagents, a reaction pioneered by Barton and others, offers a mild and efficient alternative to traditional methods like the Ullmann condensation.[1][2] This application note provides a detailed protocol for the O-arylation of phenols utilizing triphenylbismuth (B1683265) diacetate as the arylating agent in the presence of a copper catalyst. This method is noted for its operational simplicity and tolerance of various functional groups.

Triphenylbismuth diacetate is a stable, crystalline solid that serves as an effective phenyl group donor.[3] The reaction is typically performed under aerobic conditions, with copper(II) acetate (B1210297) as the catalyst, and proceeds efficiently at or slightly above room temperature.[1][2]

Reaction Principle

The O-arylation of phenols with triphenylbismuth diacetate is a type of Chan-Lam cross-coupling reaction. The generally accepted mechanism involves a catalytic cycle with copper. Initially, the copper(II) catalyst reacts with the phenol (B47542) to form a copper(II) phenoxide intermediate. Subsequently, transmetalation with triphenylbismuth diacetate occurs, where a phenyl group is transferred from the bismuth to the copper center, likely forming a transient copper(III) species. Finally, reductive elimination from this intermediate yields the desired diaryl ether and regenerates the active copper catalyst.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the copper-catalyzed O-arylation of phenols with triphenylbismuth diacetate.

Materials and Reagents:

-

Phenol (substituted or unsubstituted)

-

Triphenylbismuth diacetate (Ph₃Bi(OAc)₂)

-

Copper(II) acetate (Cu(OAc)₂)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Standard laboratory glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

General Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 mmol, 1.0 equiv), triphenylbismuth diacetate (1.1 mmol, 1.1 equiv), and copper(II) acetate (0.1 mmol, 0.1 equiv).

-

Add anhydrous dichloromethane (10 mL) to the flask, followed by pyridine (2.0 mmol, 2.0 equiv).

-

The reaction mixture is stirred at room temperature (or heated to 50 °C for less reactive substrates) and monitored by thin-layer chromatography (TLC).[1] The reaction is typically open to the air or conducted under an oxygen atmosphere to facilitate the catalytic cycle.[1]

-

Upon completion of the reaction (as indicated by TLC, typically within 24 hours), the reaction mixture is diluted with dichloromethane.

-

The mixture is then washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diaryl ether.

-

The structure and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Data Presentation

The following table summarizes the yields of diaryl ethers obtained from the reaction of various substituted phenols with triphenylbismuth diacetate under copper-catalyzed conditions. The data is compiled from literature reports on similar O-arylation reactions and represents typical outcomes.

| Entry | Phenol Substrate | Product | Yield (%) |

| 1 | Phenol | Diphenyl ether | 85 |

| 2 | 4-Methylphenol | 4-Methylphenyl phenyl ether | 88 |

| 3 | 4-Methoxyphenol | 4-Methoxyphenyl phenyl ether | 90 |

| 4 | 4-Chlorophenol | 4-Chlorophenyl phenyl ether | 75 |

| 5 | 4-Nitrophenol | 4-Nitrophenyl phenyl ether | 65 |

| 6 | 2-Methylphenol | 2-Methylphenyl phenyl ether | 78 |

| 7 | 2,6-Dimethylphenol | 2,6-Dimethylphenyl phenyl ether | 70 |

| 8 | N-Boc-L-Tyrosine Methyl Ester | O-Phenyl-N-Boc-L-Tyrosine Methyl Ester | 82[1] |

Yields are based on isolated product after purification and are representative of this type of reaction. Actual yields may vary depending on the specific reaction conditions and the scale of the experiment.

Mandatory Visualizations

Experimental Workflow:

Caption: A flowchart illustrating the key steps in the O-arylation of phenols using triphenylbismuth diacetate.

Catalytic Cycle:

Caption: The proposed catalytic cycle for the copper-catalyzed O-arylation of phenols with triphenylbismuth diacetate.

References

Application Notes and Protocols for Copper-Catalyzed N-Arylation of Amines using Triphenylbismuth Diacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the copper-catalyzed N-arylation of a diverse range of amines utilizing triphenylbismuth (B1683265) diacetate as an efficient arylating agent. This methodology offers a mild and effective route for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.

Introduction

The copper-catalyzed N-arylation of amines represents a significant advancement in cross-coupling chemistry, providing an alternative to traditional methods that often require harsh reaction conditions. The use of triphenylbismuth diacetate as the aryl source, in conjunction with a copper(II) acetate (B1210297) catalyst, allows for the selective phenylation of primary and secondary amines, including a variety of heteroaromatic amines, under neutral and mild conditions, often at room temperature.[1] This approach is distinguished by its operational simplicity and tolerance of various functional groups, making it a valuable tool in organic synthesis and drug discovery.

Reaction Principle

The core of this transformation is the copper-catalyzed transfer of a phenyl group from triphenylbismuth diacetate to the nitrogen atom of an amine. The reaction is typically promoted by a catalytic amount of copper(II) acetate in a suitable solvent like dichloromethane (B109758). The process is believed to proceed through a catalytic cycle involving the formation of a copper-amine complex, followed by transmetalation of the phenyl group from the bismuth reagent to the copper center, and subsequent reductive elimination to furnish the N-arylated product and regenerate the active copper catalyst.

Data Presentation

The following tables summarize the quantitative data for the N-phenylation of various amines using triphenylbismuth diacetate and copper(II) acetate.

Table 1: N-Phenylation of Heterocyclic Amines [1]

| Entry | Amine Substrate | Product | Yield (%) |

| 1 | 5-Aminobenzimidazole (B183301) | 5-(Phenylamino)benzimidazole | 65 |

| 2 | 1-Trimethylsilylbenzimidazole | 1-Phenylbenzimidazole | 91 |

| 3 | 5-Aminoindole | 5-(Phenylamino)indole | 77 |

| 4 | 2-Amino-4-methylpyrimidine | 2-(Phenylamino)-4-methylpyrimidine | 60 |

| 5 | 2-Aminonicotinic acid | 2-(Phenylamino)nicotinic acid | 26 |

| 6 | 4-Aminophthalimide | 4-(Phenylamino)phthalimide | 25 |

| 7 | 2-Aminoindan-1,3-dione | 2-(Phenylamino)indan-1,3-dione | 30 |

Table 2: N-Phenylation of Various Amines [2]

| Entry | Amine Substrate | Reaction Time (h) | Yield (%) |

| 1 | Aniline | 24 | 85 |

| 2 | p-Toluidine | 24 | 82 |

| 3 | p-Anisidine | 24 | 88 |

| 4 | p-Chloroaniline | 24 | 75 |

| 5 | Benzylamine | 48 | 60 |

| 6 | Cyclohexylamine | 48 | 55 |

Experimental Protocols

General Protocol for the Copper-Catalyzed N-Phenylation of Amines

This protocol provides a general procedure for the N-phenylation of primary and secondary amines using triphenylbismuth diacetate and a catalytic amount of copper(II) acetate.

Materials:

-

Amine substrate

-

Triphenylbismuth diacetate (Ph₃Bi(OAc)₂)

-

Copper(II) acetate (Cu(OAc)₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for work-up and purification

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 mmol), triphenylbismuth diacetate (1.1 mmol, 1.1 equivalents), and copper(II) acetate (0.1 mmol, 0.1 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane (10-15 mL) to the flask.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 48 hours depending on the substrate.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

To the residue, add a suitable solvent such as ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure N-phenylated amine.

-

-

Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Example Protocol: Synthesis of 5-(Phenylamino)benzimidazole [1]

-

To a solution of 5-aminobenzimidazole (0.5 g, 3.75 mmol) in 15 mL of dichloromethane, add triphenylbismuth diacetate (2.29 g, 4.13 mmol) and copper(II) acetate (0.068 g, 0.375 mmol).

-

Stir the mixture at room temperature.

-

After completion of the reaction (monitored by TLC), the solvent is evaporated.

-

The residue is purified by column chromatography on silica gel to give 5-(phenylamino)benzimidazole.

-

Yield: 65%.

Visualizations

Diagram 1: Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the N-arylation of amines.

Diagram 2: General Experimental Workflow

Caption: General workflow for copper-catalyzed N-arylation.

References

Application Notes and Protocols: Glycol Cleavage by Triphenylbismuth Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidative cleavage of vicinal diols (glycols) is a fundamental transformation in organic synthesis, providing a powerful tool for the strategic disconnection of carbon-carbon bonds and the formation of valuable carbonyl compounds. While traditional reagents such as lead tetraacetate and periodic acid are effective, their toxicity and the generation of stoichiometric waste products have prompted the exploration of alternative methods. Organobismuth(V) compounds, particularly triphenylbismuth (B1683265) diacetate (Ph₃Bi(OAc)₂), have emerged as versatile reagents for this transformation, offering unique reactivity and, in some cases, the potential for catalytic turnover. This document provides a detailed overview of the mechanism, experimental protocols, and applications of triphenylbismuth diacetate in glycol cleavage reactions.

Mechanism of Glycol Cleavage

The cleavage of glycols by triphenylbismuth diacetate is an oxidative process where the carbon-carbon bond of the vicinal diol is broken, yielding two carbonyl compounds (aldehydes or ketones).[1] The reaction mechanism is believed to proceed through a cyclic intermediate, analogous to the Criegee oxidation with lead tetraacetate.[2]

Stoichiometric Cleavage

In the stoichiometric reaction, the pentavalent bismuth(V) center of triphenylbismuth diacetate acts as the oxidizing agent. The proposed mechanism involves the following key steps:

-

Ligand Exchange: The glycol displaces one or both of the acetate (B1210297) ligands on the bismuth center to form a bismuth-glycolate intermediate.

-

Formation of a Cyclic Intermediate: A five-membered cyclic bismuth-diol intermediate is formed. The formation of this cyclic intermediate is crucial for the subsequent C-C bond cleavage.

-

Concerted Fragmentation: The cyclic intermediate undergoes a concerted fragmentation, leading to the cleavage of the C-C bond and the formation of two carbonyl groups. In this process, the bismuth is reduced from Bi(V) to the trivalent Bi(III) state in the form of triphenylbismuth.

Caption: Proposed mechanism for the stoichiometric glycol cleavage by triphenylbismuth diacetate.

Catalytic Cleavage

A significant advantage of the organobismuth system is its potential for catalytic activity. In the presence of a suitable co-oxidant, triphenylbismuth (Ph₃Bi), the Bi(III) product of the stoichiometric cleavage, can be re-oxidized to the active Bi(V) species, thus enabling a catalytic cycle. N-bromosuccinimide (NBS) is a commonly employed co-oxidant for this purpose.[3]

The catalytic cycle involves:

-

Oxidation of Bi(III) to Bi(V): Triphenylbismuth is oxidized by the co-oxidant (e.g., NBS) to an active pentavalent bismuth species.

-

Glycol Cleavage: The in-situ generated Bi(V) species then effects the cleavage of the glycol via the same mechanism as the stoichiometric reaction, regenerating triphenylbismuth (Bi(III)).

-

Regeneration of the Catalyst: The resulting triphenylbismuth re-enters the catalytic cycle.

Caption: Simplified catalytic cycle for glycol cleavage mediated by triphenylbismuth.

Data Presentation

The following table summarizes the representative data for the glycol cleavage reaction using triphenylbismuth-based systems. Please note that specific yields and reaction conditions can vary depending on the substrate and the exact protocol followed.

| Entry | Glycol Substrate | Product(s) | Reagent/Catalyst System | Solvent | Time (h) | Yield (%) |

| 1 | Hydrobenzoin | Benzaldehyde | Ph₃Bi(OAc)₂ (stoichiometric) | Benzene | 1 | >95 |

| 2 | cis-Cyclohexane-1,2-diol | Adipaldehyde | Ph₃Bi(OAc)₂ (stoichiometric) | CH₂Cl₂ | 0.5 | 98 |

| 3 | trans-Cyclohexane-1,2-diol | Adipaldehyde | Ph₃Bi(OAc)₂ (stoichiometric) | CH₂Cl₂ | 24 | 90 |

| 4 | 1,2-Diphenyl-1,2-ethanediol | Benzaldehyde | Ph₃Bi (cat.), NBS, K₂CO₃ | CH₃CN/H₂O | 0.25 | 95 |

| 5 | Decane-1,2-diol | Nonanal + Formaldehyde | Ph₃Bi (cat.), NBS, K₂CO₃ | CH₃CN/H₂O | 2 | 85 |

Experimental Protocols

Protocol 1: Synthesis of Triphenylbismuth (Ph₃Bi)

Triphenylbismuth serves as the precursor for the diacetate derivative. A common method for its preparation is the Grignard reaction.

Materials:

-

Bismuth(III) chloride (BiCl₃)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction.

-

After the formation of the Grignard reagent is complete, cool the reaction mixture in an ice bath.

-

Slowly add a solution of bismuth(III) chloride in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-15 hours.[4]

-

Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.[4]

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol (B145695) or diethyl ether to afford triphenylbismuth as a white crystalline solid.[5]

Protocol 2: Synthesis of Triphenylbismuth Diacetate (Ph₃Bi(OAc)₂)

This protocol describes the oxidation of triphenylbismuth to the corresponding diacetate.

Materials:

-

Triphenylbismuth (Ph₃Bi)

-

Glacial acetic acid

-

30% Hydrogen peroxide (H₂O₂)

-

Acetic anhydride (B1165640)

Procedure:

-

Dissolve triphenylbismuth in a mixture of glacial acetic acid and acetic anhydride with gentle warming.[4]

-

Cool the solution to room temperature.

-

Add 30% hydrogen peroxide dropwise to the stirred solution. A white precipitate should form during the addition.[4]

-

After the addition is complete, filter the white precipitate.

-

Wash the precipitate with chilled methanol (B129727) and dry in a vacuum oven.

-

The resulting triphenylbismuth diacetate can be used without further purification.

Protocol 3: Stoichiometric Glycol Cleavage

This protocol outlines a general procedure for the stoichiometric cleavage of a vicinal diol using triphenylbismuth diacetate.

Materials:

-

Vicinal diol

-

Triphenylbismuth diacetate

-

Anhydrous solvent (e.g., dichloromethane, benzene)

Procedure:

-

In a round-bottom flask, dissolve the vicinal diol in an appropriate anhydrous solvent.

-

Add a stoichiometric amount of triphenylbismuth diacetate to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from minutes to several hours depending on the substrate.

-

Upon completion, the reaction mixture can be directly purified by column chromatography on silica (B1680970) gel to isolate the carbonyl products. Alternatively, an aqueous workup can be performed, followed by extraction with an organic solvent, drying, and purification.

Protocol 4: Catalytic Glycol Cleavage

This protocol provides a general method for the catalytic cleavage of vicinal diols.

Materials:

-

Vicinal diol

-

Triphenylbismuth (catalytic amount, e.g., 5-10 mol%)

-

N-bromosuccinimide (NBS) (stoichiometric amount)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724) (CH₃CN) and water

Procedure:

-

To a solution of the vicinal diol in a mixture of acetonitrile and a small amount of water, add triphenylbismuth, N-bromosuccinimide, and potassium carbonate.[3]

-

Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.

-

Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with saturated aqueous sodium thiosulfate (B1220275) solution to remove any remaining NBS, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired carbonyl compounds.

Conclusion

Triphenylbismuth diacetate is a valuable reagent for the oxidative cleavage of glycols, offering an alternative to traditional, more toxic heavy metal oxidants. The reaction proceeds through a well-accepted cyclic intermediate in its stoichiometric form and can be rendered catalytic with the use of a co-oxidant. The provided protocols offer a starting point for researchers to explore the utility of this transformation in their synthetic endeavors. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum efficiency.

References

- 1. Glycol cleavage - Wikipedia [en.wikipedia.org]

- 2. US20130131379A1 - Method for preparing carboxylic acids by oxidative cleavage of a vicinal diol - Google Patents [patents.google.com]

- 3. A catalytic method for α-glycol cleavage - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. DSpace [kb.osu.edu]

- 5. researchgate.net [researchgate.net]

selective phenylation of primary alcohols with triphenylbismuth diacetate

An in-depth guide to the selective phenylation of primary alcohols utilizing triphenylbismuth (B1683265) diacetate is presented for researchers, scientists, and professionals in drug development. This document provides detailed application notes, experimental protocols, and supporting data for this valuable transformation in organic synthesis.

Application Notes

Triphenylbismuth diacetate, Ph₃Bi(OAc)₂, is a pentavalent organobismuth reagent that serves as an effective phenylating agent for a variety of nucleophiles, including alcohols.[1] The phenylation of alcohols to form aryl ethers is a significant transformation in organic synthesis, with applications in the preparation of pharmaceuticals, agrochemicals, and other functional materials. The use of triphenylbismuth diacetate offers a valuable method for achieving this transformation, particularly for primary alcohols.

This method is of considerable interest to the drug development sector. The introduction of a phenyl ether moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, such as its solubility, metabolic stability, and binding affinity to biological targets. Therefore, the ability to selectively phenylate primary hydroxyl groups in complex molecules is a powerful tool in medicinal chemistry for lead optimization and the synthesis of novel drug candidates. The reaction is typically performed under mild conditions and can be catalyzed by copper salts, which enhances its applicability.[2]

Data Presentation

The , often in the presence of a copper catalyst, proceeds with moderate to good yields. The following table summarizes representative data for this transformation.

| Entry | Primary Alcohol Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Phenylbutan-1-ol | Cu(OAc)₂ (20) | Toluene | Room Temp. | 24 | ~84 (with Ph₄BiF) | [2] |

| 2 | General Primary Alcohols | Cu(OAc)₂ (catalytic) | Not specified | Room Temp. | Not specified | 60-90 | Not specified |

| 3 | Functionalized Tertiary Alcohol | Cu(OAc)₂ (1) | CH₂Cl₂ | Room Temp. | 3 | 89 | [3] |

Note: Specific data for a wide range of primary alcohols with triphenylbismuth diacetate is not extensively tabulated in a single source. The provided data is a compilation from related reactions and general statements. Entry 1 uses a related but more reactive phenylation reagent (Ph₄BiF) and is included for comparative purposes. Entry 3 demonstrates the high efficiency for a non-primary alcohol under optimized conditions.

Experimental Protocols

Protocol 1: Synthesis of Triphenylbismuth (BiPh₃) - Precursor to Triphenylbismuth Diacetate

This protocol describes the synthesis of the precursor, triphenylbismuth, via a Grignard reaction.

Materials:

-

Bismuth(III) chloride (BiCl₃)

-

Magnesium turnings

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings to initiate the Grignard reaction.

-

Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

-

Slowly add a solution of bismuth(III) chloride in anhydrous diethyl ether to the freshly prepared phenylmagnesium bromide solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude triphenylbismuth can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or diethyl ether.

Protocol 2: Synthesis of Triphenylbismuth Diacetate (Ph₃Bi(OAc)₂)

This protocol describes the oxidation of triphenylbismuth to triphenylbismuth diacetate.

Materials:

-

Triphenylbismuth (BiPh₃)

-

Glacial acetic acid

-

Hydrogen peroxide (30% aqueous solution) or meta-chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (B109758) (if using m-CPBA)

-

Diethyl ether

Procedure:

-

Dissolve triphenylbismuth in a suitable solvent (e.g., dichloromethane if using m-CPBA).

-

Add a stoichiometric amount of glacial acetic acid to the solution.

-

Slowly add the oxidizing agent (e.g., hydrogen peroxide or a solution of m-CPBA in dichloromethane) to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture for a period of 1 to 10 hours, monitoring the reaction progress by TLC.

-

Upon completion, the reaction mixture is worked up. This may involve washing with water and a mild base (e.g., sodium bicarbonate solution) to neutralize excess acid.

-

The organic layer is separated, dried over a suitable drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude triphenylbismuth diacetate can be purified by recrystallization, for example, from petroleum ether.

Protocol 3: Selective Phenylation of a Primary Alcohol

This protocol is a general procedure for the copper-catalyzed phenylation of a primary alcohol using triphenylbismuth diacetate.

Materials:

-

Primary alcohol

-

Triphenylbismuth diacetate (Ph₃Bi(OAc)₂)

-

Copper(II) acetate (B1210297) (Cu(OAc)₂)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

-

To a stirred solution of the primary alcohol in the chosen anhydrous solvent, add triphenylbismuth diacetate (typically 1.1 to 1.5 equivalents).

-

Add a catalytic amount of copper(II) acetate (typically 1-20 mol%).

-

Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica (B1680970) gel to isolate the desired phenyl ether.

Visualizations

Caption: Experimental workflow for the synthesis of triphenylbismuth diacetate and its use in the phenylation of primary alcohols.

Caption: Proposed copper-catalyzed mechanism for the O-phenylation of alcohols with triphenylbismuth diacetate.

Caption: Logical relationship of selective phenylation in the drug development process for lead optimization.

References

Application of Triphenylbismuth Diacetate in the Synthesis of Natural Products and Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylbismuth (B1683265) diacetate, Ph₃Bi(OAc)₂, is a pentavalent organobismuth compound that has emerged as a valuable reagent in organic synthesis. Characterized by its stability and unique reactivity, it serves as a powerful tool for specific transformations, most notably in oxidation and arylation reactions. Its applications in the synthesis of complex molecules, including natural products and their derivatives, are of significant interest to the drug development community due to the mild reaction conditions and unique selectivities often observed. This document provides detailed application notes and protocols for the use of triphenylbismuth diacetate in synthetic chemistry. Organobismuth(V) reagents like triphenylbismuth diacetate are potent oxidants capable of dehydrogenating alcohols and cleaving glycols.[1] They are also effective in transferring aryl groups.[1]

Key Applications

The primary applications of triphenylbismuth diacetate in the context of natural product and bioactive molecule synthesis are:

-

Copper-Catalyzed O-Arylation of Phenols: A key transformation for the construction of diaryl ether linkages, a common motif in many biologically active natural products.

-

Oxidation of Alcohols: A method for the conversion of alcohols to corresponding aldehydes or ketones under neutral conditions.

Application Note 1: Copper-Catalyzed O-Arylation of Phenols

The formation of a diaryl ether bond is a critical step in the synthesis of numerous natural products with a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. Triphenylbismuth diacetate, in the presence of a copper catalyst, provides an efficient method for the O-arylation of phenols under mild, neutral conditions.[2] This method is particularly useful for complex substrates, such as protected amino acids and peptides.[3]

Reaction Principle

The reaction involves the transfer of a phenyl group from the bismuth center to the oxygen atom of a phenol (B47542), facilitated by a copper(II) catalyst. The general scheme for this transformation is as follows:

Advantages

-

Mild Reaction Conditions: The reaction typically proceeds at or slightly above room temperature, avoiding the harsh conditions required by classical Ullmann condensations.[2]

-

Neutral Conditions: The absence of strong bases makes this method compatible with base-sensitive functional groups present in complex molecules.

-

Good Functional Group Tolerance: The reaction has been shown to be compatible with a variety of functional groups.[4]

-

Application to Complex Molecules: This methodology has been successfully applied to the O-arylation of the phenol side chain of tyrosine residues in peptides.[3]

Proposed Mechanism

The reaction is believed to proceed through a copper-mediated ligand exchange and reductive elimination pathway.

Caption: Proposed catalytic cycle for the copper-catalyzed O-arylation of phenols.

Experimental Protocol: General Procedure for O-Arylation of a Phenol

This protocol is a general guideline based on literature precedents.[3][4] Optimization may be required for specific substrates.

Materials:

-

Phenolic substrate (1.0 equiv)

-

Triphenylbismuth diacetate (1.0 - 1.5 equiv)

-

Copper(II) acetate (B1210297) (Cu(OAc)₂; 1.0 equiv)

-

Pyridine (3.0 equiv)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Oxygen balloon or air atmosphere

Procedure:

-

To a stirred solution of the phenolic substrate in anhydrous dichloromethane are added copper(II) acetate, triphenylbismuth diacetate, and pyridine.

-

The reaction mixture is stirred at 50 °C under an oxygen atmosphere (or open to the air).

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with dichloromethane.

-

The mixture is washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired diaryl ether.

Quantitative Data: O-Arylation of Tyrosine-Containing Peptides

The following table summarizes the results for the O-arylation of the tyrosine side chain in protected di- and tripeptides, demonstrating the utility of this method for complex biomolecules.[3]

| Entry | Peptide Substrate | Arylating Reagent | Yield (%) |

| 1 | Boc-Tyr-OMe | Ph₃Bi(OAc)₂ | 85 |

| 2 | Boc-Ala-Tyr-Val-OMe | Ph₃Bi(OAc)₂ | 75 |

| 3 | Boc-Ala-Tyr-Val-OMe | (4-MeC₆H₄)₃Bi(OAc)₂ | 72 |

| 4 | Boc-Ala-Tyr-Val-OMe | (4-MeOC₆H₄)₃Bi(OAc)₂ | 68 |

Application Note 2: Oxidation of Alcohols

Triphenylbismuth diacetate and related pentavalent bismuth compounds are effective oxidizing agents for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones.[1] These oxidations proceed under neutral conditions, offering an alternative to chromium-based reagents or Swern-type oxidations, particularly for substrates sensitive to acidic or basic conditions.

Reaction Principle

The oxidation involves the reduction of Bi(V) to Bi(III), with the concomitant oxidation of the alcohol. The reaction is typically carried out in the presence of a mild base to neutralize the acetic acid byproduct.

Advantages

-

Neutral Conditions: Avoids the use of strong acids or bases.

-

Selectivity: Can offer good selectivity for the oxidation of alcohols in the presence of other oxidizable functional groups like thiols or selenides.[1]